4-(1-Amino-2-methylpropan-2-yl)aniline
Description
4-(1-Amino-2-methylpropan-2-yl)aniline (CAS: 115279-64-6) is a substituted aniline derivative with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.247 g/mol. Its structure features a primary aniline group (-NH₂) attached to a benzene ring and a secondary branched alkylamine substituent (1-amino-2-methylpropan-2-yl). Key physical properties include a density of 1.013 g/cm³, boiling point of 292°C, and flash point of 154.1°C . The compound’s logP value (2.79) indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents .
Properties
CAS No. |
115279-64-6 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,7,11-12H2,1-2H3 |
InChI Key |
LHCZIRQRPHFGKG-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)C1=CC=C(C=C1)N |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)N |
Synonyms |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Research has indicated that 4-(1-amino-2-methylpropan-2-yl)aniline exhibits potential anticancer and antimicrobial activities. Studies have focused on its ability to inhibit specific enzymes involved in cancer progression and microbial growth, making it a candidate for drug development targeting diseases like cancer and infections .
β-Secretase (BACE1) Inhibition
The compound has been investigated as a β-secretase inhibitor, which is crucial in the development of therapies for Alzheimer’s disease. Its structure allows it to engage effectively with the BACE1 enzyme, potentially improving brain penetration compared to other inhibitors . This application highlights its significance in neurodegenerative disease research.
Organic Synthesis
Building Block in Organic Chemistry
this compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as electrophilic substitutions and coupling reactions like Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .
| Reaction Type | Description | Application |
|---|---|---|
| Electrophilic Substitution | Involves substitution on the aromatic ring | Synthesis of dyes and pharmaceuticals |
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids | Organic synthesis of complex molecules |
Biological Studies
Enzyme Interaction Studies
The compound is utilized in studying enzyme interactions due to its amino group, which can form hydrogen bonds with various biological targets. This property makes it valuable in biochemical assays and enzyme mechanism studies .
Boron Chemistry Applications
As a precursor to boron-containing compounds, this compound can be transformed into boronic acid derivatives that are useful in drug discovery and development. These derivatives can selectively bind to diol-containing biomolecules, enhancing their utility in biosensors and targeted drug delivery systems .
Industrial Applications
Dyes and Pigments Production
In the industrial sector, this compound is involved in producing dyes and pigments due to its ability to undergo various chemical transformations while maintaining stability under processing conditions. Its unique structural features contribute to the color properties of these materials .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial effects of several derivatives of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Alzheimer’s Disease Research
In a study focusing on β-secretase inhibition for Alzheimer's treatment, analogs of this compound were synthesized and evaluated for potency and selectivity. The findings demonstrated that modifications to the amino group enhanced binding affinity to BACE1 while improving pharmacokinetic properties .
Comparison with Similar Compounds
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
- Structure : Features a chlorinated pyrimidine ring attached to the aniline group.
- Molecular Weight : Higher than the target compound (LCMS m/z: 245 [M+H]⁺ vs. 164.247 g/mol) .
- Reactivity: The electron-withdrawing chlorine atoms on the pyrimidine ring reduce nucleophilicity compared to the branched alkylamine substituent in 4-(1-amino-2-methylpropan-2-yl)aniline. This makes it more prone to electrophilic substitution at specific positions.
- Applications : Used in pharmaceutical intermediates (e.g., Example 238–300 in EP 4 374 877 A2) .
2-[(2-Methyl-2-propenyl)oxy]aniline Hydrochloride
- Structure : Contains an ether-linked propenyl group and a hydrochloride salt (CAS: 55000-14-1).
- Molecular Weight : 199.68 g/mol, higher due to the hydrochloride moiety .
- Solubility: The ionic nature of the hydrochloride salt enhances water solubility compared to the free-base form of this compound.
- Synthesis : Requires alkylation and subsequent salt formation, differing from the target compound’s synthesis, which likely involves alkylamine addition .
4,4'-Methylenebis[2-chloroaniline] (CAS: 101-14-4)
- Structure : A dimeric aromatic amine with two chlorinated aniline groups linked by a methylene bridge.
- Electronic Effects: The electron-withdrawing chlorine atoms and rigid structure reduce solubility in organic solvents compared to the branched, non-chlorinated target compound .
4-(6-Propan-2-yl-1H-benzimidazol-2-yl)aniline (CAS: 5633-34-1)
- Structure : Contains a benzimidazole ring fused to the aniline group.
- Physical Properties : Likely exhibits a higher melting point due to the benzimidazole ring’s planar structure and hydrogen-bonding capacity.
- Applications : Used in coordination chemistry and medicinal chemistry (e.g., as a ligand or kinase inhibitor precursor) .
Comparative Data Table
Key Research Findings
Synthetic Flexibility: The branched alkylamine group in this compound allows for easier functionalization compared to chlorinated or benzimidazole-containing analogues .
Safety Profile : While aromatic amines like 4,4'-methylenebis[2-chloroaniline] are flagged for toxicity, the target compound’s branched structure may mitigate risks, though specific toxicological data are lacking .
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for introducing amine groups to aryl halides. For this compound, this method involves coupling a halogenated aniline precursor with a pre-synthesized 1-amino-2-methylpropan-2-yl fragment.
Procedure :
A mixture of 4-bromoaniline (1.0 mmol), 1-amino-2-methylpropan-2-ylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and tBuONa (2.0 mmol) in tBuOH is heated at 100°C under nitrogen for 24 hours. The reaction is quenched with ammonium chloride, extracted with dichloromethane, and purified via flash chromatography (eluent: CH₂Cl₂/MeOH/NH₃ = 50:1).
Key Parameters :
-
Catalyst System : Pd₂(dba)₃/Xantphos enables efficient C–N bond formation.
-
Solvent : tBuOH enhances solubility of intermediates.
Nitro Reduction Strategies
Catalytic Hydrogenation of Nitro Precursors
Reduction of a nitro-substituted intermediate provides a direct route to the target aniline.
Synthesis of 4-(1-Amino-2-methylpropan-2-yl)nitrobenzene :
The nitro precursor is synthesized via electrophilic nitration of 4-(2-methylpropan-2-yl)aniline using HNO₃/H₂SO₄ at 0°C.
Reduction Procedure :
The nitro compound (1.0 mmol) is dissolved in ethanol, treated with 10% Pd/C (5 wt%), and hydrogenated at 50 psi H₂ for 6 hours. Filtration and solvent evaporation yield the crude product, which is recrystallized from ethanol/water (yield: 70–85%).
Advantages :
Reductive Amination and Alternative Pathways
Reductive Amination of Ketone Intermediates
A ketone intermediate, 4-(2-methylpropan-2-yl)acetophenone, is reacted with ammonium acetate and sodium cyanoborohydride in methanol at room temperature. The reaction proceeds via imine formation, followed by reduction to the tertiary amine (yield: 50–65%).
Gabriel Synthesis
The Gabriel method involves alkylation of phthalimide-protected aniline derivatives. 4-(2-Bromo-2-methylpropan-2-yl)aniline is treated with potassium phthalimide in DMF at 80°C, followed by hydrazinolysis to liberate the free amine (yield: 55–70%).
Comparative Analysis of Synthesis Routes
Key Observations :
-
Catalytic hydrogenation offers the highest yield and scalability.
-
Palladium-catalyzed methods require costly ligands but enable modular synthesis.
Challenges and Optimization Opportunities
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Method | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Alkylation | Toluene/THF | 80–100°C | K₂CO₃/NaH | 60–75% |
| Reductive Amination | Ethanol | 50–70°C | Pd/C (10 wt%) | 85–92% |
Q. Optimization Strategies :
- Use DOE (Design of Experiments) to vary solvent polarity, temperature, and catalyst loading.
- Monitor byproduct formation (e.g., over-alkylation) via HPLC with UV detection at 254 nm .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR (CDCl₃, 400 MHz): Aromatic protons appear as doublets (δ 6.8–7.2 ppm). The branched -NH₂ group shows broad singlet at δ 1.2–1.5 ppm .
- ¹³C NMR : Quaternary carbon in the 2-methylpropan-2-yl group resonates at δ 35–40 ppm .
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase (retention time ≈ 8.2 min) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 179.2 (calculated: 179.25) .
Critical Note : Confirm purity (>98%) via melting point analysis (reported range: 110–112°C) and elemental analysis (C: 67.3%, H: 7.9%, N: 15.6%) .
Basic: What are the key physical and chemical properties influencing its reactivity in synthetic workflows?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water (<0.1 g/L) due to the hydrophobic 2-methylpropan-2-yl group .
- pKa : The aromatic amine has a pKa ≈ 4.5, enabling protonation under acidic conditions to form water-soluble salts .
- Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage (<4°C) for long-term stability .
Q. Table 2: Key Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 110–112°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-flask method |
| Molar Absorptivity | ε₃₁₀ = 4500 L·mol⁻¹·cm⁻¹ | UV-Vis (MeOH) |
Advanced: How can mechanistic studies resolve contradictions in its oxidation/reduction pathways?
Answer:
Contradictions arise from competing pathways:
- Oxidation : Under acidic conditions (H₂SO₄/H₂O₂), forms quinones via radical intermediates. Under neutral conditions, yields nitro derivatives .
- Reduction : Catalytic hydrogenation (H₂/Pd) produces cyclohexylamine derivatives, while NaBH₄ selectively reduces imine intermediates .
Q. Methodological Approach :
- Use isotopic labeling (e.g., D₂O in oxidation) to track proton transfer steps.
- Perform kinetic isotope effects (KIE) studies to distinguish between radical vs. ionic mechanisms .
- Validate intermediates via in situ FTIR or EPR spectroscopy for radical detection .
Advanced: What computational strategies (e.g., DFT) predict its electronic behavior in catalytic systems?
Answer:
- DFT Calculations (B3LYP/6-311+G**):
- HOMO-LUMO gap ≈ 4.8 eV, indicating moderate electrophilicity.
- Partial charge on the amine nitrogen: −0.45 e, favoring nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on conformational stability.
- Docking Studies : Predict binding affinity with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Validation : Compare computed IR spectra with experimental data (RMSE < 10 cm⁻¹) to refine force fields .
Advanced: How does its structural motif influence interactions with biological targets (e.g., enzyme inhibition)?
Answer:
The branched alkyl chain enhances membrane permeability , while the aromatic amine enables π-π stacking with enzyme active sites (e.g., tyrosine kinases). Key findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
